molecular formula C18H32O2 B1207068 6-Octadecynoic acid CAS No. 544-74-1

6-Octadecynoic acid

Cat. No.: B1207068
CAS No.: 544-74-1
M. Wt: 280.4 g/mol
InChI Key: GVZXZHWIIXHZOB-UHFFFAOYSA-N
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Description

6-Octadecynoic acid: is a long-chain fatty acid with the molecular formula C18H32O2 . It is characterized by the presence of a triple bond at the sixth carbon atom in its aliphatic chain. . It is a rare fatty acid that can be found in certain plant extracts and has unique chemical properties due to the presence of the acetylenic bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Octadecynoic acid can be synthesized through the dehydrohalogenation of dibromides obtained from the corresponding olefinic compounds. One common method involves the use of sodamide in liquid ammonia to achieve dehydrobromination . This method is preferred over the alcoholic potassium hydroxide method due to its mild reaction conditions and suitability for preparing mono-acetylenic acids.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as petroselinic acid. The process includes several chromatographic purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6-Octadecynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

    Substitution: The acetylenic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Organometallic reagents like lithium diisopropylamide (LDA) or Grignard reagents.

Major Products:

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted acetylenic derivatives.

Scientific Research Applications

6-Octadecynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-octadecynoic acid involves its interaction with molecular targets such as peroxisome proliferator-activated receptor gamma (PPARγ) . As a PPARγ agonist, it can stimulate lipid accumulation in cells and modulate gene expression related to lipid metabolism . This activity is significant in the context of metabolic diseases and inflammation.

Comparison with Similar Compounds

Uniqueness: 6-Octadecynoic acid is unique due to the position of its triple bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as a PPARγ agonist and its presence in specific plant extracts further distinguish it from other similar compounds.

Properties

IUPAC Name

octadec-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-11,14-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZXZHWIIXHZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC#CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284475
Record name 6-Octadecynoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-74-1
Record name 6-Octadecynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tariric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Octadecynoic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37392
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Record name 6-Octadecynoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARIRIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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